molecular formula C10H14O2 B2379431 Dispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2402829-03-0

Dispiro[3.0.35.14]nonane-7-carboxylic acid

Cat. No. B2379431
CAS RN: 2402829-03-0
M. Wt: 166.22
InChI Key: LIFYECYBFDSLJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carboxylic acids can be synthesized in various ways, including oxidation of aldehydes or alcohols, hydrolysis of nitriles or esters, and carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom. This forms a carboxyl group (COOH). The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols. They can also participate in nucleophilic addition-elimination reactions .


Physical And Chemical Properties Analysis

Carboxylic acids have higher boiling points than alcohols, aldehydes, and ketones of similar molecular weight. This is due to the presence of intermolecular hydrogen bonding. They are also generally soluble in water due to their ability to form hydrogen bonds with water molecules .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Dispiro[3.0.35.14]nonane-7-carboxylic acid and similar compounds are utilized in various chemical reactions. For instance, acid-catalyzed reactions of related spiro compounds can lead to a variety of products including hydroxy esters and unsaturated alcohols, showcasing their versatility in organic synthesis (Adam & Crämer, 1987).
  • Another study demonstrates the oxidative functionalization of saturated dispiro-cyclopropanated bicyclo[3.3.1]nonanes, which can be transformed into mono- or diketones under certain conditions (Andriasov et al., 2021).

Structural and Physical Properties

  • The experimental charge density distribution in related spiro compounds, such as 7-dispiro[2.0.2.1]heptane carboxylic acid, has been studied using single-crystal X-ray diffraction. This study helps in understanding the electron density distribution and the chemical behavior of such compounds (Yufit et al., 1996).

Synthetic Methodology Development

  • The synthesis of polyspirocyclobutanes and related spiropolymers illustrates the potential of spiro compounds in polymer chemistry. These findings highlight the utility of such compounds in creating novel materials (Sharts & Steele, 1970).

Conformational and Stereochemical Studies

  • Studies on the synthesis of various stereoisomers of spiro compounds, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, reveal the importance of these compounds in understanding stereochemistry and conformational analysis (Chernykh et al., 2014).

Crystal Structure Analysis

  • The crystal structure of 1-dispiro[2.0.2.1]heptanecarboxylic acid has been solved, providing insights into the arrangement of atoms and molecular interactions in such complex structures (Yufit et al., 1993).

Mechanism of Action

The mechanism of action of carboxylic acids in chemical reactions often involves the donation of a proton, forming a carboxylate ion. This ion can then participate in various reactions .

Safety and Hazards

Like all chemicals, carboxylic acids should be handled with care. They can cause burns and eye damage, and some may be harmful if inhaled or swallowed. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

dispiro[3.0.35.14]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8(12)7-4-10(5-7)6-9(10)2-1-3-9/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFYECYBFDSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC23CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[3.0.35.14]nonane-7-carboxylic acid

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